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Compound of Interest

Compound Name: AER-271

Cat. No.: B15611825

Introduction

AER-271 is an investigational small molecule inhibitor of Aquaporin-4 (AQP4), a principal water
channel in the central nervous system.[1][2] It is a water-soluble phosphonate prodrug of AER-
270, which is designed to reduce cerebral edema associated with conditions like ischemic
stroke, cardiac arrest, and radiation-induced brain injury.[1][3][4][5] In vivo, AER-271 is
converted to the active compound AER-270 by endogenous phosphatases.[1][3] By inhibiting
AQP4, AER-271 aims to control the influx of water into the brain parenchyma, thereby
mitigating the cytotoxic edema that leads to increased intracranial pressure and secondary
neurological damage.[5] Preclinical studies in rodent models have demonstrated its potential to
reduce brain swelling and improve neurological outcomes.[1][3][6]

Mechanism of Action

AER-271 exerts its therapeutic effect by blocking AQP4 water channels, which are highly
expressed on astrocyte end-feet at the blood-brain barrier.[1][2] In pathological conditions such
as ischemia, cellular energy failure leads to an osmotic imbalance, driving water through AQP4
channels into brain cells and causing cytotoxic edema.[1][5] AER-271, by converting to the
active AQP4 antagonist AER-270, directly impedes this water movement.[1][3]

Furthermore, in models of radiation-induced brain injury, AER-271 has been shown to alleviate
the inflammatory response by inhibiting the phosphorylation of the JAK2/STAT3 signaling
pathway.[6] This suggests a broader neuroprotective role beyond direct edema reduction,
encompassing anti-inflammatory and anti-apoptotic effects.[6] AER-271 has also been
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demonstrated to inhibit glymphatic fluid transport, a process dependent on AQP4 for clearing
interstitial solutes from the brain.[4]

It is important to note that a recent study has questioned the direct inhibitory effect of AER-270
on AQP4 water channels, suggesting that its beneficial effects in rodent models might be
attributable to off-target mechanisms.[7]
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Caption: Proposed mechanism of AER-271 in mitigating CNS injury.
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Experimental Protocols
Asphyxial Cardiac Arrest Model (Rat)

This protocol is designed to assess the efficacy of AER-271 in reducing cerebral edema and

improving neurological outcomes following pediatric cardiac arrest.[1][8]

e Animal Model: Postnatal day 16—18 male Sprague-Dawley rats, weighing 30-45 grams.[1]
Experimental Groups:

o Sham

o Cardiac Arrest (CA) + Vehicle

o Cardiac Arrest (CA) + AER-271

Drug Preparation and Administration:

o AER-271 is administered as a bolus at the return of spontaneous circulation (ROSC).

o Loading Dose: Intraperitoneal (IP) injection was chosen for efficacy studies due to less
variability compared to intravenous (IV) administration.[1]

o Pharmacokinetics: For pharmacokinetic studies, an IV or IP bolus is administered at 0 and
60 minutes post-ROSC. For outcomes beyond 24 hours, a subcutaneous osmotic infusion
pump is implanted.[1]

Asphyxial Cardiac Arrest Procedure:
o An established 9-minute asphyxial cardiac arrest model in immature rats is utilized.[1][8]

o Continuous monitoring includes electrocardiography (EKG), arterial blood pressure, end-
tidal CO2 (ETCO2), pulse oximetry, rectal temperature, and electroencephalography
(EEG).[1]

o Mechanical ventilation is titrated based on ETCO2 and arterial blood gas measurements.

[1]
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¢ Qutcome Measures:

o Primary Outcome: Cerebral edema, measured as percent brain water (%BW) at 3, 6, and
24 hours post-CA.[1][8]

o Secondary Outcomes:
» Neurologic Deficit Score (NDS).[1][8]
» Hippocampal neuronal death.[1][8]

» Neuroinflammation markers.[1][8]

Radiation-Induced Brain Injury (RIBI) Model (Rat)

This protocol evaluates the neuroprotective effects of AER-271 in the context of brain injury
caused by radiation.[6]

e Animal Model: Sprague-Dawley (SD) rats.[6]
o Experimental Groups:

Sham

[¢]

o

Irradiation (IR) only

Sham + AER-271

[e]

IR + AER-271

o

e Drug Preparation and Administration:

o AER-271 is dissolved in a vehicle of 10% DMSO and 90% saline to create a stock solution
(2.5 mg/mL), which is stored at -80°C.[9] A fresh working solution (0.25 mg/mL) is
prepared before each experiment by diluting with saline.[9]

o Dose: 5 mg/kg.[6]

¢ Radiation Procedure:
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o Rats undergo a single dose of 20Gy X-ray whole-brain radiation.[6]

o Brain tissues are collected at various time points (e.g., 1, 3, 7, 11, 15, and 30 days) post-
radiation for analysis.[6]

o Outcome Measures (Assessed at Day 7):
o Cerebral edema.
o Astrocyte activation (GFAP protein expression).[6]
o Neuronal cell damage in the hippocampus.[6]
o Expression of inflammatory cytokines (e.g., IL-6, TNF-a).[6]
o Blood-Brain Barrier (BBB) integrity.[6]
o Apoptosis.[6]

o Phosphorylation of JAK2/STAT3 pathway proteins.[6]

Ischemic Stroke Model (Mouse)

This protocol assesses the ability of AER-271 to reduce edema and improve neurological
function after an ischemic stroke.[3]

e Animal Model: Male C57BL/6J mice, 8-12 weeks old, weighing 25-30 g.[3]
e Drug Preparation and Administration:

o AER-271 is administered via intraperitoneal (i.p.) injection.[3]

o Dose: 5 mg/kg.[3]
 Ischemic Stroke Procedure:

o The specific model of ischemic stroke (e.g., middle cerebral artery occlusion - MCAO) is
not detailed in the provided search results but is a standard method.
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¢ Qutcome Measures:
o Cerebral edema.[3]

o Neurological score.[3]
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Caption: General experimental workflow for AER-271 evaluation in rodent models.

Quantitative Data Summary

Table 1: Pharmacokinetics of AER-270 (Active Drug) after AER-271 Administration in Rats[1]

Plasma
Route Time Post-CA Concentration Notes
(ng/mL)
v --- Peaked rapidly Higher variability

| IP | 180 min | 726.16 + 114.22 | Less variability, selected for efficacy studies |

Table 2: Efficacy of AER-271 in Asphyxial Cardiac Arrest Rat Model[1]
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Outcome ) . .
Time Post-CA Naive Control CA + Vehicle CA + AER-271
Measure
% Brain Water 3 hours 83.17 83.84 83.29
Decreased Decreased
6 hours towards naive towards naive
levels levels
Decreased Decreased
24 hours towards naive towards naive
levels levels
No significant o No significant
Neuronal Death Significant death
death death (vs. sham)
| Neuroinflammation | --- | No significant inflammation | Significant inflammation | No significant

inflammation (vs. sham) |

Table 3: Efficacy of AER-271 in Ischemic Stroke Mouse Model[3]

Outcome Measure Vehicle Control AER-271 (5 mg/kg)

| Average Neurological Score | 2.50 + 0.62 | 0.89 £ 0.31 |

Table 4: Effect of AER-271 on Inflammatory Markers in RIBI Rat Model[6]

Effect of AER-271

Marker Effect of Radiation
Treatment
. Attenuated radiation-
IL-6 Increased expression . .
induced expression
) Attenuated radiation-induced
TNF-a Increased expression ,
expression
_ Inhibited radiation-induced
p-JAK2 Increased expression

expression

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b15611825?utm_src=pdf-body
https://www.medchemexpress.com/aer-271.html
https://www.benchchem.com/product/b15611825?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1534729/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

| p-STAT3 | Increased expression | Inhibited radiation-induced expression |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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